6-(propan-2-yl)pyridazine-3-thiol

Catalog No.
S6514465
CAS No.
1699510-29-6
M.F
C7H10N2S
M. Wt
154.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(propan-2-yl)pyridazine-3-thiol

CAS Number

1699510-29-6

Product Name

6-(propan-2-yl)pyridazine-3-thiol

Molecular Formula

C7H10N2S

Molecular Weight

154.2

6-(propan-2-yl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine ring substituted with a propan-2-yl group and a thiol functional group. Its chemical formula is C9H12N2SC_9H_{12}N_2S, and it is characterized by the presence of both nitrogen and sulfur atoms within its structure, which contributes to its unique chemical properties. The thiol group (-SH) is known for its reactivity, particularly in forming disulfides and participating in various biochemical interactions. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which can further react with other nucleophiles.
  • Alkylation: The thiol can react with alkyl halides to form thioethers, expanding its utility in synthetic organic chemistry.
  • Substitution Reactions: The nitrogen atoms in the pyridazine ring can engage in electrophilic substitution reactions, allowing for further derivatization of the compound .

The synthesis of 6-(propan-2-yl)pyridazine-3-thiol typically involves several steps:

  • Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Introduction of the Propan-2-yl Group: This may be accomplished via alkylation reactions where an appropriate alkyl halide is reacted with the pyridazine precursor.
  • Thiol Functionalization: The introduction of the thiol group can be performed using methods such as nucleophilic substitution or reduction of corresponding thioester derivatives .

6-(propan-2-yl)pyridazine-3-thiol has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it could serve as a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: Its thiol group makes it a valuable tool in studying redox biology and protein interactions.
  • Material Science: Compounds with thiol functionalities are often used in creating self-assembled monolayers for sensor applications .

Interaction studies involving 6-(propan-2-yl)pyridazine-3-thiol may focus on its binding affinities with biological targets. Molecular docking studies could reveal how this compound interacts with proteins or enzymes relevant to disease pathways. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 6-(propan-2-yl)pyridazine-3-thiol, including:

Compound NameStructure FeaturesUnique Aspects
6-(methyl)pyridazine-3-thiolContains a methyl group instead of propan-2-ylMay exhibit different biological activities due to less steric hindrance
5-(propan-2-yl)thiazoleFeatures a thiazole ring instead of pyridazineDifferent electronic properties affecting reactivity
3-(pyridin-2-yl)-1,2,4-thiadiazoleContains a thiadiazole ringPotentially different pharmacological profiles

The uniqueness of 6-(propan-2-yl)pyridazine-3-thiol lies in its specific combination of the pyridazine ring with the propan-2-yl substituent and thiol functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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